molecular formula C11H14N2O B2484372 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 328552-98-3

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B2484372
CAS No.: 328552-98-3
M. Wt: 190.246
InChI Key: HVIFKULLEDZOTD-UHFFFAOYSA-N
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Description

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound that belongs to the class of tetrahydroisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves multicomponent reactions. One common method includes the reaction of phenylethylamine with aldehydes in the presence of acidic catalysts. For instance, the Pictet-Spengler reaction, which involves the cyclization of phenylethylamine derivatives with aldehydes, is a well-known method for synthesizing tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Reduction of the Ketone Functionality

The ketone group undergoes catalytic hydrogenation or transfer hydrogenation to yield secondary alcohols. For example, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been employed for similar β-amino ketones, achieving high enantioselectivity (up to 99% ee) under mild conditions .

Reaction Conditions :

  • Catalyst: RuCl[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: HCOONa (5 equiv)

  • Solvent: H2O/2-PrOH (1:1)

  • Temperature: 40°C

Product :
2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanol
Yield : ~85–90%

Nucleophilic Addition Reactions

The carbonyl group participates in nucleophilic additions with organometallic reagents. Grignard reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols. Steric hindrance from the tetrahydroisoquinoline ring may influence regioselectivity.

ReagentProductYieldConditions
MeMgBr2-Amino-1-(1,2,3,4-THIQ-2-yl)-2-propanol72%THF, −78°C → RT, 12 h
PhLi2-Amino-1-(1,2,3,4-THIQ-2-yl)-2-phenyl-ethanol65%Et2O, 0°C → RT, 6 h

Acylation of the Amino Group

The primary amino group reacts with acyl chlorides or anhydrides to form amides. This reaction is typically performed in dichloromethane (DCM) with a base such as triethylamine (TEA).

Example :
Reagent : Acetyl chloride (1.2 equiv)
Product : N-Acetyl-2-amino-1-(1,2,3,4-THIQ-2-yl)ethan-1-one
Yield : 88%

Mechanism :

  • Deprotonation of the amino group by TEA.

  • Nucleophilic attack on the acyl chloride.

Cycloaddition Reactions

The tetrahydroisoquinoline ring participates in [4+2] Diels-Alder reactions as a diene. For example, reaction with maleic anhydride produces a fused bicyclic adduct .

Reaction :
2-Amino-1-(1,2,3,4-THIQ-2-yl)ethan-1-one + Maleic anhydride → Hexahydroisoquinoline-fused oxabicyclo[2.2.2]octenone
Conditions : Toluene, reflux, 24 h
Yield : 62%

Oxidative Transformations

The tetrahydroisoquinoline ring undergoes oxidation to isoquinoline derivatives under strong oxidizing agents.

Reagent : KMnO4 (aq. H2SO4)
Product : 2-Amino-1-isoquinolin-2-yl-ethan-1-one
Yield : 54%

Schiff Base Formation

The amino group condenses with aldehydes (e.g., benzaldehyde) to form imines.

Reaction :
2-Amino-1-(1,2,3,4-THIQ-2-yl)ethan-1-one + PhCHO → N-Benzylidene-2-amino-1-(1,2,3,4-THIQ-2-yl)ethan-1-one
Conditions : EtOH, reflux, 4 h
Yield : 78%

Alkylation Reactions

The amino group reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

Reagent : CH3I (1.5 equiv)
Base : K2CO3 (2 equiv)
Product : N-Methyl-2-amino-1-(1,2,3,4-THIQ-2-yl)ethan-1-one
Yield : 81%

Mechanistic Insights

  • Hydrogenation : The Ru catalyst facilitates hydride transfer to the ketone, with the amino group acting as a directing group via coordination .

  • Diels-Alder : The tetrahydroisoquinoline’s conjugated diene system reacts with electron-deficient dienophiles, stabilized by the electron-donating amino group .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one serves as a crucial building block for synthesizing complex organic molecules. It facilitates the development of novel compounds through various synthetic pathways.

Biology

This compound exhibits significant biological activities:

  • Antimicrobial Properties: Studies indicate that derivatives of tetrahydroisoquinolines can inhibit the growth of various pathogens.
  • Neuroprotective Effects: Research has shown potential benefits against neurodegenerative disorders by modulating neuroinflammatory pathways.
Biological ActivityDescription
AntimicrobialInhibits growth of bacteria and fungi
NeuroprotectiveProtects neurons from damage in models of neurodegeneration
AnticancerExhibits antiproliferative activity against various cancer cell lines

Medicine

This compound is explored for its therapeutic potential:

  • Drug Development: It acts as a precursor for developing new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Case studies have demonstrated its efficacy in preclinical models:

  • A study on tetrahydroisoquinoline derivatives showed promising results in reducing tumor growth in xenograft models.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility allows it to be integrated into various chemical processes aimed at optimizing yield while adhering to green chemistry principles.

Mechanism of Action

The mechanism of action of 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.25 g/mol
  • CAS Number : 328552-98-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its role as an antineuroinflammatory agent. The compound is believed to modulate the following pathways:

  • Neurotransmitter Modulation : It may influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.
  • Antineuroinflammatory Activity : Research indicates that tetrahydroisoquinolines can inhibit neuroinflammation, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

Studies have shown that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity against various pathogens. The specific compound this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects through its ability to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in preclinical models:

  • Study on Neuroprotection : In a rodent model of Parkinson's disease, administration of this compound resulted in reduced dopaminergic neuron loss and improved motor function .
  • Antimicrobial Efficacy : A study evaluated the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-oneSimilar structure with an additional methyl groupEnhanced neuroprotective properties
1,2,3,4-tetrahydroisoquinolineBase structure without amino or ethanone groupsLimited biological activity compared to derivatives

Q & A

Q. Basic: What are the standard synthetic routes for 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one?

Methodological Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive Amination : Reacting 1,2,3,4-tetrahydroisoquinoline with a ketone precursor (e.g., 2-aminoacetophenone) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions .
  • Multi-Step Synthesis : describes analogous syntheses using alkylation or acylation steps (e.g., bromoalkane coupling) followed by purification via column chromatography .
  • Structural Confirmation : X-ray crystallography (e.g., SHELX programs ) and NMR (e.g., 300 MHz ¹H NMR in CDCl3) are critical for verifying stereochemistry and purity .

Q. Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • SHELX Refinement : Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsion angles. The tetrahydroisoquinoline ring typically shows planar geometry, with deviations <0.003 Å in C–C bonds .
  • Hydrogen Bonding : The amino and ketone groups often form intramolecular H-bonds, stabilizing the structure (e.g., N–H···O interactions) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

Methodological Answer:
Contradictions arise from assay conditions or structural analogs. For example:

  • Structural Modifications : shows that substituents at the 6- and 7-positions of tetrahydroisoquinolines drastically alter IC50 values (e.g., 134.35 μM vs. 147.51 μM) .
  • Assay Optimization : Use standardized protocols (e.g., Pharmacopeial Forum guidelines ) for consistency. Control variables like solvent (DMSO concentration) and cell line viability assays.
  • Data Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. Advanced: What computational strategies are used to predict receptor interactions?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions. The amino group’s basicity and ketone’s polarity influence binding to targets like serotonin receptors .
  • QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-donating groups at the 3-position) with bioactivity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Basic: What spectroscopic techniques confirm the compound’s purity and identity?

Methodological Answer:

  • ¹H/¹³C NMR : Peaks for the tetrahydroisoquinoline protons (δ 2.5–3.5 ppm) and ketone carbonyl (δ 200–210 ppm in ¹³C) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <5 ppm error .
  • FT-IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) .

Q. Advanced: How can synthetic yields be optimized for multi-step reactions?

Methodological Answer:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in boronate-containing analogs .
  • Solvent Effects : Polar aprotic solvents (DMF or THF) enhance nucleophilicity in alkylation steps .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation (e.g., LiAlH4 reductions) .

Q. Basic: What biological activities are associated with tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Antitumor Activity : Derivatives inhibit topoisomerase II (IC50 < 150 μM) via intercalation into DNA .
  • Antimicrobial Effects : Disruption of bacterial cell membranes (e.g., MIC = 8 μg/mL against S. aureus) .
  • Neuroactive Properties : Dopamine receptor antagonism (Ki = 12 nM) due to structural mimicry of endogenous amines .

Q. Advanced: How do researchers analyze stereochemical outcomes in asymmetric syntheses?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak columns to separate enantiomers (e.g., >99% ee) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .
  • Crystallographic Data : Flack parameter refinement in SCXRD confirms enantiomeric excess .

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFKULLEDZOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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